MEN11467
CAS No.: 214487-46-4
Cat. No.: VC0006974
Molecular Formula: C38H40N4O3
Molecular Weight: 600.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 214487-46-4 |
---|---|
Molecular Formula | C38H40N4O3 |
Molecular Weight | 600.7 g/mol |
IUPAC Name | N-[(1S,2R)-2-[[(2R)-2-[methyl-[2-(4-methylphenyl)acetyl]amino]-3-naphthalen-2-ylpropanoyl]amino]cyclohexyl]-1H-indole-3-carboxamide |
Standard InChI | InChI=1S/C38H40N4O3/c1-25-15-17-26(18-16-25)23-36(43)42(2)35(22-27-19-20-28-9-3-4-10-29(28)21-27)38(45)41-34-14-8-7-13-33(34)40-37(44)31-24-39-32-12-6-5-11-30(31)32/h3-6,9-12,15-21,24,33-35,39H,7-8,13-14,22-23H2,1-2H3,(H,40,44)(H,41,45)/t33-,34+,35+/m0/s1 |
Standard InChI Key | JXDKAWGCUBTYFX-BMPTZRATSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)CC(=O)N(C)[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H]4CCCC[C@@H]4NC(=O)C5=CNC6=CC=CC=C65 |
SMILES | CC1=CC=C(C=C1)CC(=O)N(C)C(CC2=CC3=CC=CC=C3C=C2)C(=O)NC4CCCCC4NC(=O)C5=CNC6=CC=CC=C65 |
Canonical SMILES | CC1=CC=C(C=C1)CC(=O)N(C)C(CC2=CC3=CC=CC=C3C=C2)C(=O)NC4CCCCC4NC(=O)C5=CNC6=CC=CC=C65 |
Chemical and Pharmacological Profile of MEN11467
MEN11467 is classified as a peptidomimetic small molecule drug with selective antagonistic activity against the tachykinin NK1 receptor . Its design leverages a rigid molecular framework to enhance binding affinity and stability compared to natural peptide antagonists. While detailed synthetic pathways remain proprietary, the compound’s synthesis involves nucleophilic substitutions and coupling reactions common in small-molecule inhibitor production.
Mechanism of Action
MEN11467 inhibits the NK1 receptor, which is activated by substance P (SP), a neuropeptide involved in pain transmission, inflammation, and stress responses . By blocking SP binding, MEN11467 reduces downstream signaling cascades, including:
-
Inflammatory mediator release (e.g., cytokines and histamine)
-
Neutrophil infiltration, as measured by myeloperoxidase activity
-
Plasma protein extravasation, a marker of vascular permeability
Clinical Development Status
MEN11467 advanced to preclinical testing but was discontinued due to undisclosed challenges . Key factors influencing this decision may include:
-
Competition with broader-spectrum NK1 antagonists (e.g., aprepitant, rolapitant)
-
Limited efficacy in late-stage inflammation compared to existing therapies
Table 1: Clinical Development Overview
Property | Detail | Source |
---|---|---|
Highest Phase | Discontinued (Preclinical) | |
Therapeutic Areas | Neoplasms, Nervous System Diseases | |
Originator | A. Menarini Industrie Farmaceutiche |
Comparative Analysis with Other NK1 Antagonists
Table 2: Select NK1 Receptor Antagonists
Drug | Phase | Indication | Status |
---|---|---|---|
Aprepitant | Approved | Chemotherapy-induced nausea | Marketed |
Rolapitant | Approved | Nausea/vomiting | Marketed |
MEN11467 | Preclinical | Respiratory inflammation | Discontinued |
MEN11467’s discontinuation contrasts with successful NK1 antagonists like aprepitant, which target broader applications (e.g., emesis) . Its peptidomimetic structure may have limited oral bioavailability or metabolic stability compared to non-peptide antagonists.
Challenges and Future Directions
Limitations in Development
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume